

3-Chloro-triazolo[4,3-b]pyridazine molecular weight

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Compound of Interest

Compound Name: 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

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An In-depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine: A Core Scaffold in Modern Medicinal Chemistry

For drug discovery professionals, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with multiple biological targets — is a cornerstone of efficient therapeutic development. The[1][2][3]triazolo[4,3-b]pyridazine ring system represents one such scaffold, particularly prominent in the design of kinase inhibitors. This guide provides a detailed technical overview of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, a key intermediate whose strategic chloro-substituent serves as a versatile handle for the synthesis of diverse and potent bioactive molecules. We will explore its fundamental properties, synthesis, chemical reactivity, and its pivotal role in the development of targeted therapeutics.

Core Molecular Profile and Isomeric Distinction

Accurate identification is paramount in chemical synthesis and drug development. 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a specific isomer within a family of related compounds, and its properties are defined by the precise placement of the chlorine atom.

Key Identifiers:

- IUPAC Name: 3-chloro-[1][2][3]triazolo[4,3-b]pyridazine
- CAS Number: 33050-36-1[4]

- Molecular Formula: C₅H₃ClN₄^[5]

Physicochemical Properties

Property	Value	Source
Molecular Weight	154.56 g/mol	[5]
Exact Mass	154.0046238 Da	[6]
LogP	1.19	[3]
PSA (Polar Surface Area)	43.08 Å ²	[3]
Appearance	White to Brown Solid	[7]

Critical Isomeric Distinction

A common point of confusion arises from the existence of isomers, particularly 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS: 28593-24-0). Both isomers share the same molecular formula and weight, but the position of the chlorine atom dictates their reactivity and the ultimate structure of their derivatives. The 6-chloro isomer is frequently used in parallel synthetic efforts, making unambiguous identification by CAS number and analytical characterization essential for reproducible research.

Caption: Structures of the 3-chloro and 6-chloro isomers.

Synthesis and Handling

The preparation of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically achieved through the chlorination of its corresponding hydroxyl precursor. This transformation is a critical step in enabling subsequent derivatization.

Experimental Protocol: Chlorination of[1][2][3]Triazolo[4,3-b]pyridazin-3-ol

This protocol is based on established chemical literature for the conversion of a hydroxyl group on an electron-deficient heterocycle to a chloride.^[8]

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend^{[1][2][3]}triazolo[4,3-b]pyridazin-3-ol (1.0 eq) in phosphorus oxychloride (POCl_3) (approx. 10-15 volumes). Causality: POCl_3 serves as both the chlorinating agent and the solvent, providing a high-boiling medium to drive the reaction to completion.
- Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold aqueous solution of a weak base like sodium bicarbonate. This step neutralizes the excess acidic POCl_3 in a controlled manner.
- Extraction: Extract the resulting aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.
- Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the final product as a white powder.

Caption: Synthetic workflow for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

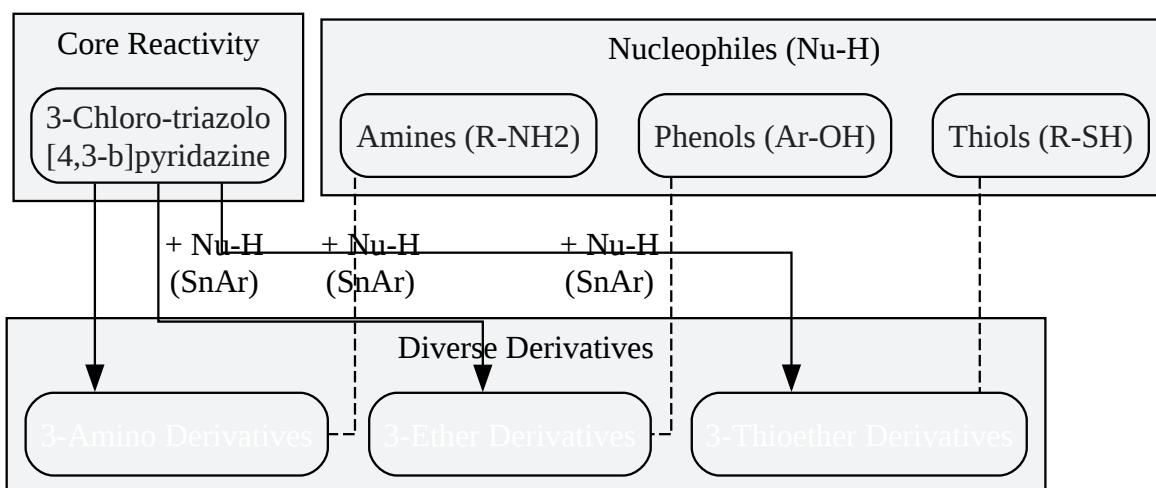
Storage and Handling

- Storage: Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Recommended storage temperature is 2-8°C.
- Safety: The compound is classified as an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Chemical Reactivity: The Chloro-Substituent as a Synthetic Handle

The true value of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine in drug discovery lies in its engineered reactivity. The electron-withdrawing nature of the fused triazolopyridazine ring system makes the carbon atom at the C3 position electrophilic and susceptible to nucleophilic aromatic substitution (S_NAr). The chlorine atom serves as an excellent leaving group, allowing for the facile introduction of a wide array of nucleophiles.

This reactivity is the cornerstone of library synthesis for structure-activity relationship (SAR) studies. By reacting the 3-chloro intermediate with various amines, phenols, thiols, or other nucleophiles, researchers can systematically modify the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.



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Caption: S_NAr reactivity of the 3-chloro scaffold for library synthesis.

Applications in Drug Discovery

The triazolo[4,3-b]pyridazine scaffold has been successfully employed to generate potent inhibitors for several important classes of disease targets. The 3-chloro (and 6-chloro) isomers are the foundational starting points for these efforts.

Dual c-Met and Pim-1 Kinase Inhibition

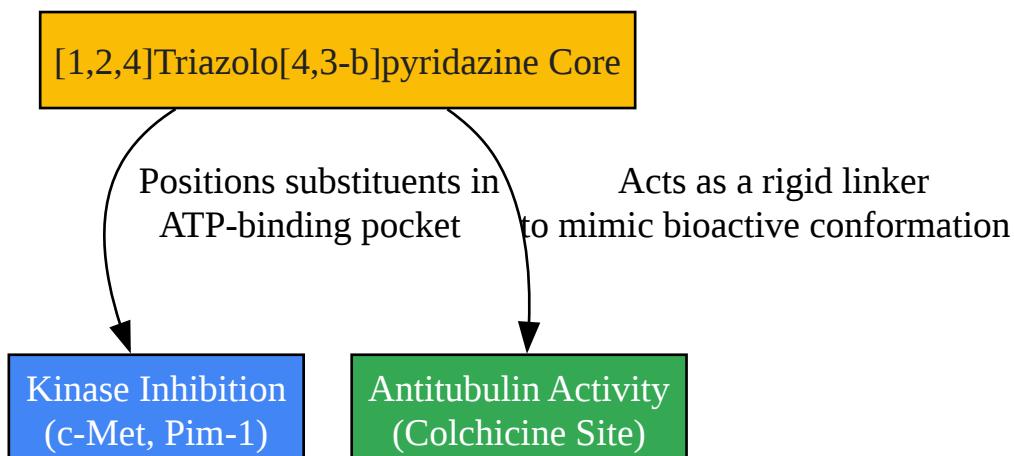
The c-Met and Pim-1 kinases are critical targets in oncology, as their dysregulation is linked to tumor growth, proliferation, and metastasis.[\[1\]](#)[\[9\]](#) Derivatives of triazolo[4,3-b]pyridazine have been designed as potent dual inhibitors. In this context, the scaffold serves as a rigid, planar core that orients substituents towards key interaction points within the ATP-binding pocket of the kinases. For example, synthetic schemes often start with a chloro-triazolopyridazine, where the chlorine is displaced by a hydrazine, which is then further elaborated to create molecules with optimized inhibitory activity.[\[1\]](#)

PIM Kinase Inhibition

The PIM kinase family (PIM-1, -2, and -3) is another high-value target in cancer therapy. The triazolo[4,3-b]pyridazine core has been used as a scaffold to develop novel PIM inhibitors.[\[5\]](#) By applying scaffold hopping strategies and building off the reactive chloro-intermediate, medicinal chemists have generated selective PIM-1/PIM-3 inhibitors and pan-PIM inhibitors with significant anti-proliferative activity in tumor cell lines.[\[5\]](#)

Antitubulin Agents

Beyond kinase inhibition, the rigid nature of the triazolo[4,3-b]pyridazine scaffold makes it an ideal bioisostere for conformationally flexible linkers in other drug classes. Researchers have designed potent antitubulin agents by replacing the easily isomerized cis-olefin linker of Combretastatin A-4 (a well-known mitosis inhibitor) with the triazolo[4,3-b]pyridazine ring.[\[10\]](#) This strategy locks the two aryl rings in a fixed orientation that is optimal for binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and arresting cancer cells in the G2/M phase of the cell cycle.[\[10\]](#)



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Caption: Role of the scaffold in targeting different protein classes.

Spectral Characterization

Unambiguous characterization of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is essential.

- Mass Spectrometry: In electrospray ionization (ESI-MS), the compound will show a protonated molecular ion peak $[M+H]^+$ at m/z 155. A key diagnostic feature is the isotopic signature of chlorine: a second peak $[M+H+2]^+$ will be observed at m/z 157 with approximately one-third the intensity of the m/z 155 peak.^[8]
- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridazine ring. The chemical shifts and coupling constants (J -values) will be characteristic of the 3-chloro substitution pattern.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show five signals for the five unique carbon atoms in the heterocyclic core. The carbon atom directly attached to the chlorine (C3) will have a characteristic chemical shift, and its signal may be less intense due to the absence of a directly attached proton.

Conclusion

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is more than a simple heterocyclic compound; it is a strategically designed building block that provides a reliable and versatile entry point into a medicinally significant chemical space. Its well-defined reactivity, centered on the S_NAr displacement of the C3-chlorine, empowers researchers to rapidly generate libraries of analogues for probing complex biological systems. From inhibiting key oncogenic kinases to disrupting the cytoskeleton of cancer cells, the derivatives originating from this scaffold have demonstrated significant therapeutic potential. For scientists and professionals in drug development, a thorough understanding of this core intermediate is essential for leveraging its power in the design of next-generation targeted therapies.

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